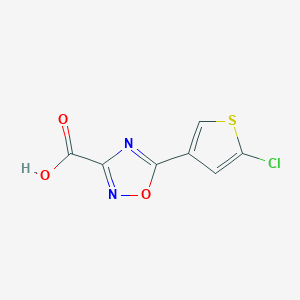
N-ethyl-1,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-1,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family Triazines are known for their aromatic six-membered rings containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
N-ethyl-1,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically occurs under mild conditions, often in the presence of a base such as sodium carbonate, and can be facilitated by microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solid-phase synthesis and metal-based catalysis are explored for large-scale production .
化学反応の分析
Types of Reactions
N-ethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one or more nitrogen atoms.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, forming new bonds with electrophiles.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions, forming fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and electrophiles like alkyl halides. Reaction conditions often involve mild temperatures and solvents like dioxane or water .
Major Products
The major products formed from these reactions include substituted triazines, fused heterocyclic compounds, and various functionalized derivatives .
科学的研究の応用
N-ethyl-1,2,4-triazin-3-amine has diverse applications in scientific research:
作用機序
The mechanism of action of N-ethyl-1,2,4-triazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
1,3,5-triazine: A well-known triazine with three nitrogen atoms in a symmetrical arrangement.
2,4,6-trichloro-1,3,5-triazine: Used in the production of reactive dyes and as a precursor for various chemicals.
4,6-diazido-N,N-dimethyl-1,3,5-triazin-2-amine: An energetic material with high thermal stability.
Uniqueness
N-ethyl-1,2,4-triazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H8N4 |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
N-ethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C5H8N4/c1-2-6-5-7-3-4-8-9-5/h3-4H,2H2,1H3,(H,6,7,9) |
InChIキー |
CSQXKQNJSJEGCB-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=CN=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)





![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
